Etiocholenic acid

Endocrinology Enzyme Inhibition Cancer Research

Sourcing authentic Etiocholenic acid for Finasteride ANDA submissions or 17β-HSD1 screening often leads to inconsistent purity and long lead times. As a characterized Finasteride process impurity (Impurity 7) with a unique Δ5-ene-3β-ol-17β-carboxylic acid scaffold, this compound is the exact solution. - **Regulatory Ready:** Supplied with full characterization data for ANDA/QC method validation, eliminating batch failure risk. - **Activity Validated:** Demonstrates concentration-dependent inhibition with IC50 of 19 μM against human placental 17β-HSD1, ensuring assay reproducibility. - **Supply Assurance:** Available as a neat analytical standard with ≥98% purity, shipped ambient globally to minimize turnaround time.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
CAS No. 10325-79-8
Cat. No. B076672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtiocholenic acid
CAS10325-79-8
Synonymsetiocholenic acid
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCC(C4)O)C
InChIInChI=1S/C20H30O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h3,13-17,21H,4-11H2,1-2H3,(H,22,23)/t13-,14-,15-,16-,17+,19-,20-/m0/s1
InChIKeyMGMOLZNAUACBCR-WQBJWTDHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etiocholenic Acid: Compound Overview


Etiocholenic acid (CAS 10325-79-8), also known as 3β-hydroxy-5-androstene-17β-carboxylic acid or etienic acid, is a naturally occurring steroid of the androstane family with the molecular formula C20H30O3 and a molecular weight of 318.4 g/mol [1]. This compound features a Δ5-double bond and a 17β-carboxylic acid moiety, distinguishing it structurally from common androgens and their metabolites . Etiocholenic acid is recognized as a bile acid derivative formed from androgen metabolism and has been studied for its immunomodulatory and enzyme inhibitory properties .

1
Impurity Reference Standard
Designated Finasteride Impurity 7 for analytical method validation.
2
17β-HSD1 Enzyme Probe
Moderate inhibitor suited for basal activity studies and assay control.
3
Steroid Metabolism Marker
Terminal 17β-carboxylic acid metabolite, avoids prohormone conversion.

Etiocholenic Acid Substitution Risks


Generic substitution of etiocholenic acid with other steroidal acids is scientifically unsound due to its unique combination of a Δ5-ene-3β-ol steroid nucleus and a C17β-carboxylic acid group. This structural configuration confers distinct physicochemical and biological properties not shared by its close analogs, such as the saturated 5α-etianic acid (CAS 15173-54-3) or the oxidized 3-keto-4-etiocholenic acid (CAS 302-97-6) . Even within the androstane class, the specific stereochemistry at C3 and the unsaturation at C5 are critical for its observed activity, including its role as a metabolite and an impurity marker in pharmaceutical analysis [1]. Consequently, selecting a different steroid acid for research or analytical applications introduces unacceptable variability and invalidates comparative results.

Target Δ5-ene-3β-ol-17β-COOH
Substitute 5α-saturated 17β-COOH may alter receptor binding and metabolic stability.
Target 3β-hydroxyl with Δ5 unsaturation
Substitute 3-keto-4-ene analog shifts hydrogen bonding and lipophilicity, impacting assay consistency.
Target Finasteride Impurity 7 (named standard)
Substitute Generic steroidal acids lack pharmacopeial impurity designation, invalidating regulatory context.

Etiocholenic Acid Evidence Guide


17β-HSD1 Enzyme Inhibition

Etiocholenic acid demonstrates moderate inhibitory activity against human placental 17β-HSD1, a key enzyme in estrogen biosynthesis and a therapeutic target in hormone-dependent cancers. Its inhibitory potency is quantifiably lower than that of potent synthetic inhibitors, positioning it as a useful tool for studying basal enzyme activity or as a control [1].

17β-HSD1 Inhibition
Reported
IC50 19 μM vs. nanomolar synthetic inhibitors
Supports basal enzyme activity studies and assay sensitivity validation.
In vitro human placental cytosolic assay context.
Endocrinology Enzyme Inhibition Cancer Research

Solubility and Lipophilicity Profile

Etiocholenic acid exhibits low aqueous solubility, a common characteristic of steroid compounds, but its calculated logP indicates a specific lipophilicity profile. This differs notably from its 3-keto-4-ene analog, which has a different molecular formula (C20H28O3) and is predicted to have distinct solubility behavior due to the loss of the 3β-hydroxyl group and introduction of a conjugated ketone .

Solubility & Lipophilicity
Data to verify
logP 4.21 vs. 4.09 (3-keto analog), low aqueous solubility
Physicochemical profile influences assay design and initial formulation.
Predicted values; experimental determination recommended.
Pharmaceutics Formulation Science Physicochemical Properties

Finasteride Impurity Reference Standard

Etiocholenic acid is a characterized impurity in the synthesis of Finasteride, a 5α-reductase inhibitor. Its identification and quantification are critical for analytical method development and quality control. As a specific impurity marker, it holds a unique regulatory position compared to generic steroid acids, which are not specified in pharmacopeial standards for Finasteride [1].

Impurity Reference Standard
Head-to-head
Designated as Finasteride Impurity 7 in pharmacopeial context
Essential for ANDA impurity profiling and method specificity.
USP/EP compliance requirement.
Analytical Chemistry Pharmaceutical Quality Control Method Validation

Metabolic Fate vs. 17-Ketosteroids

Etiocholenic acid is a 17β-carboxylic acid derivative, which represents a different metabolic branch compared to the more common 17-ketosteroids like dehydroepiandrosterone (DHEA). While DHEA (a 17-ketosteroid) can be converted into testosterone and estrogens, the 17β-carboxylic acid structure of etiocholenic acid is a terminal oxidation product that does not undergo the same transformations .

Metabolic Fate
Class-level inference
Terminal 17β-COOH metabolite vs. DHEA ketosteroid prohormone
Eliminates downstream androgen/estrogen conversion confound.
Pathway-level differentiation; verify in specific model systems.
Endocrinology Metabolism Steroid Biochemistry

Etiocholenic Acid Applications


Finasteride Impurity Profiling

Etiocholenic acid is an essential reference standard for the development and validation of analytical methods (e.g., HPLC, UPLC-MS) used in the quality control of Finasteride drug substances and products. Its identification and quantification are required to meet regulatory filing standards for Abbreviated New Drug Applications (ANDAs) and to ensure batch-to-batch consistency, as it is a known and characterized process-related impurity [1].

17β-HSD1 Enzyme Assays

This compound serves as a valuable tool in endocrinology and oncology research for studying the activity of human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). With a reported IC50 of 19 μM [2], etiocholenic acid can be used as a moderate-affinity inhibitor or as a control compound to establish assay sensitivity and validate the performance of high-throughput screening platforms designed to discover more potent inhibitors of this enzyme.

Metabolomics and Pathway Analysis

As a terminal metabolite in a specific pathway of corticosteroid and androgen metabolism, etiocholenic acid is used as a reference compound in metabolomics studies to identify and quantify related metabolites in biological samples. Its distinct 17β-carboxylic acid structure makes it a specific marker for certain metabolic processes, allowing researchers to trace and differentiate metabolic pathways from those leading to 17-ketosteroids like DHEA .

Scaffold for Conjugate Synthesis

The carboxylic acid moiety at the 17β-position provides a convenient handle for chemical derivatization, making etiocholenic acid a useful starting material for the synthesis of steroid conjugates, such as steroid-triazole hybrids [2]. This enables researchers to explore the structure-activity relationships (SAR) of novel compounds designed to target specific enzymes or receptors, leveraging the steroid nucleus for cellular uptake and target engagement.

Application
Selection Property
Validation Focus
Finasteride impurity profiling
Designated reference standard for chromatographic methods
Regulatory compliance and method specificity
17β-HSD1 enzyme assays
Moderate-affinity inhibitor for baseline and control studies
Assay sensitivity and dynamic range verification
Metabolomics and pathway research
Distinct terminal metabolite marker (17β-carboxylic acid)
Differentiation from 17-ketosteroid pathways
Steroid conjugate synthesis
17β-COOH derivatization handle for hybrid molecule design
Structure-activity relationship exploration

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31 linked technical documents
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